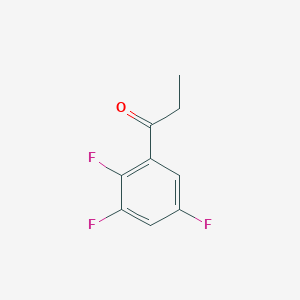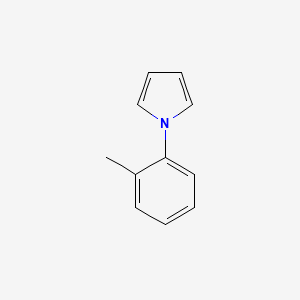![molecular formula C11H21NO4 B3040893 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid CAS No. 248924-39-2](/img/structure/B3040893.png)
3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid
Vue d'ensemble
Description
“3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid” is a compound that falls under the category of organic compounds known as gamma-keto acids and derivatives . These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom .
Synthesis Analysis
The synthesis of similar compounds involves thioalkylation of N-tert-butoxycarbonyl-L-cysteine tert-butyl ester, derived from L-cystine, with (2S)-2-(tert-butoxycarbonyl)amino-4-iodobutanoic acid tert-butyl ester, derived from L-aspartic acid .
Molecular Structure Analysis
The molecular structure of similar compounds like 4-[(tert-Butoxycarbonyl)amino]butanoic acid has been analyzed . The molecular formula is C9H17NO4 and the molecular weight is 203.24 g/mol .
Chemical Reactions Analysis
The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups . The most common method for its deprotection uses TFA and generally requires large excesses .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 4-[(tert-Butoxycarbonyl)amino]butanoic acid have been analyzed . The molecular formula is C9H17NO4 and the molecular weight is 203.24 g/mol .
Applications De Recherche Scientifique
Peptide Synthesis and Solid-Phase Chemistry
BOC-3-aminobenzoic acid is commonly used in peptide synthesis as a protected amino acid. Its tert-butoxycarbonyl (BOC) group serves as a temporary protecting group for the amino function. During solid-phase peptide synthesis, BOC-protected amino acids are sequentially added to a growing peptide chain anchored on a solid support. The BOC group ensures selective deprotection at the desired step, allowing efficient peptide elongation .
Protein Assembly and Molecular Recognition
Researchers utilize BOC-3-aminobenzoic acid to construct protein assemblies with synthetic molecular recognition motifs. By incorporating BOC-protected amino acids into protein sequences, they can engineer specific binding sites or functional domains. These modified proteins play a crucial role in molecular recognition studies, drug delivery, and bioengineering .
Antibiotic and Hemolytic Activities
In solid-phase synthesis, BOC-3-aminobenzoic acid contributes to the creation of gramicidin S cyclic analogs. Gramicidin S is a natural antibiotic peptide, and its analogs can be tailored for enhanced activity or reduced toxicity. BOC-protected amino acids are essential building blocks for designing novel antimicrobial agents .
HCV Protease Inhibitor Modifications
Hepatitis C virus (HCV) protease inhibitors are crucial in antiviral therapy. Researchers modify existing inhibitors to improve their efficacy, pharmacokinetics, and safety profiles. BOC-3-aminobenzoic acid derivatives serve as intermediates in these modifications, allowing fine-tuning of drug properties .
Safety and Hazards
When handling similar compounds, it’s recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid getting the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .
Mécanisme D'action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The Boc group in the compound can be added to amines under aqueous conditions . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound might interact with its targets by releasing the protected amine under certain conditions.
Biochemical Pathways
It’s worth noting that amino acids and their derivatives, like this compound, have been used as ergogenic supplements, influencing the secretion of anabolic hormones, supplying fuel during exercise, and preventing exercise-induced muscle damage .
Action Environment
Environmental factors such as pH and temperature could potentially influence the action, efficacy, and stability of the compound. For instance, the removal of the Boc group is typically accomplished with strong acids , suggesting that the compound’s action might be influenced by the acidity of the environment.
Propriétés
IUPAC Name |
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(6-9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXMZCJCTUATDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



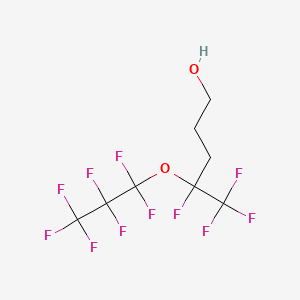
![[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide](/img/structure/B3040812.png)
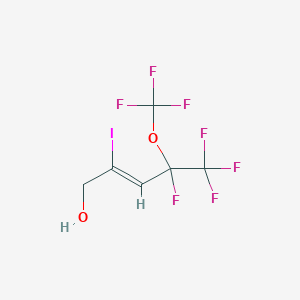
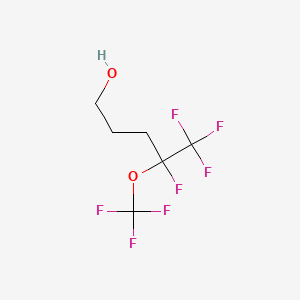
![[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane](/img/structure/B3040817.png)
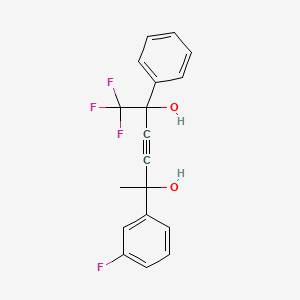
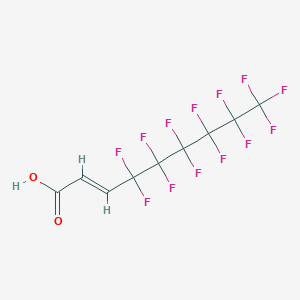
![N1-{6-[3-(trifluoromethyl)phenoxy]-3-pyridyl}-2,3,3-trichloroacrylamide](/img/structure/B3040824.png)
![N1-{6-[3-(trifluoromethyl)phenoxy]-3-pyridyl}-2-bromopropanamide](/img/structure/B3040825.png)
![2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3040828.png)
![N1-[2-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040829.png)
![N1-[6-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040830.png)
